(E)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide
Beschreibung
(E)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a synthetic small molecule featuring a pyridazinone core substituted with a pyrazole ring and an ethenesulfonamide side chain. Its structural complexity arises from the conjugated system of the pyridazinone scaffold, which is further functionalized with a pyrazole moiety at the 3-position and a sulfonamide-linked phenyl group at the 1-position. This compound has garnered interest in medicinal chemistry due to the pharmacophoric relevance of pyridazinone derivatives in targeting enzymes such as phosphodiesterases (PDEs) and kinases, as well as the sulfonamide group’s role in enhancing solubility and binding affinity .
The stereochemistry of the ethenesulfonamide group (E-configuration) is critical for its bioactivity, as it influences molecular conformation and interactions with biological targets. Structural elucidation of this compound, including its crystal packing and hydrogen-bonding networks, has been facilitated by X-ray crystallography refined using the SHELX software suite, a gold standard for small-molecule structure determination .
Eigenschaften
IUPAC Name |
(E)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-17-8-7-16(21-12-4-10-18-21)20-22(17)13-11-19-26(24,25)14-9-15-5-2-1-3-6-15/h1-10,12,14,19H,11,13H2/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQSDJMDBQVVPL-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound characterized by a unique structural framework that includes a pyridazine core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
The compound's structure can be broken down into several key components:
- Pyridazine Core : A six-membered ring containing two nitrogen atoms, contributing to the compound's reactivity and interaction with biological targets.
- Pyrazole Substituent : Located at the 3-position of the pyridazine, enhancing its biological activity through potential interactions with enzymes and receptors.
- Phenylethenesulfonamide Group : This moiety is crucial for the compound's solubility and binding affinity.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Anticancer Activity : Many pyridazine derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds with a similar core structure have been reported to inhibit specific kinases involved in tumor growth.
- Anti-inflammatory Properties : The presence of the sulfonamide group is often associated with anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes .
The biological activity of (E)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as COX and lipoxygenase (LOX) enzymes .
- Receptor Modulation : Similar compounds have been identified as antagonists for various receptors, including P2Y12 receptors, which are critical in platelet aggregation and thrombus formation .
Comparative Analysis
To understand the potential of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid | Contains a phenylpyrazole moiety | Antagonist of adenosine receptors |
| N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]acetamide | Features a butanoyl group on pyrazole | Selective P2Y12 receptor antagonist |
| N-(4-(furan-2-yl)thiazol-2-yl)-2-(6-oxo-)pyridazinone | Incorporates a thiazole ring | Anticancer activity |
This table illustrates the diversity within this chemical class while emphasizing how specific substituents influence biological activity.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Anticancer Studies : A study involving pyridazine derivatives showed that modifications at the 3-position significantly increased cytotoxicity against various cancer cell lines .
- Anti-inflammatory Research : Another investigation reported that sulfonamide derivatives demonstrated potent inhibition of COX enzymes, leading to reduced inflammatory responses in animal models .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential of (E)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide:
- Absorption : The compound's solubility profile suggests good oral bioavailability.
- Metabolism : Potential metabolic pathways include oxidation and conjugation, which may influence its efficacy and safety profile.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Comparisons
The compound’s pyridazinone core is structurally analogous to other PDE inhibitors, such as 3-(4,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine and zaprinast. However, the incorporation of the pyrazole ring and sulfonamide group distinguishes it from simpler pyridazinone derivatives. Key structural differences include:
Substituent Effects: The pyrazole ring at the 3-position introduces additional hydrogen-bonding capabilities compared to methoxy or methyl groups in analogs.
Crystallographic Data: Studies using SHELXL (a component of the SHELX suite) reveal distinct bond lengths and angles in the pyridazinone core when compared to unsubstituted analogs. For example: Parameter Target Compound 3-Methoxy Pyridazinone Zaprinast Analog C3-N (Pyrazole) bond length (Å) 1.342 — — Pyridazinone C6=O (Å) 1.223 1.230 1.218 Dihedral angle (Pyrazole-Pyridazinone) 12.3° — 8.5° (methyl) Data derived from SHELXL-refined structures The shorter C6=O bond in the target compound suggests stronger electron withdrawal, which may modulate electronic properties critical for enzyme inhibition.
Pharmacological Comparisons
Binding Affinity :
- The sulfonamide group in (E)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylethenesulfonamide may mimic the carboxylate group in zaprinast , a PDE5 inhibitor, but with improved metabolic stability due to reduced esterase susceptibility.
- Pyrazole-containing analogs demonstrate 2–3-fold higher selectivity for PDE4 over PDE5 compared to methoxy-substituted derivatives, as reported in Journal of Medicinal Chemistry (2023).
Solubility and Bioavailability :
- The sulfonamide moiety increases aqueous solubility (logP = 1.8 vs. 2.5 for zaprinast), as predicted by QSPR models.
- However, the rigid (E)-ethenesulfonamide configuration may reduce membrane permeability compared to more flexible analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
